(S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole
Description
(S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The (S)-stereochemistry at the 5-position and the benzyl and phenyl substituents at positions 5 and 2, respectively, confer unique chemical and biological properties. This compound is primarily synthesized from (S)-(+)-2-phenylglycinol, leveraging its enantiomeric purity to achieve controlled stereochemistry .
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(5S)-5-benzyl-2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H15NO/c1-3-7-13(8-4-1)11-15-12-17-16(18-15)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m0/s1 |
InChI Key |
SYSVNVAABVNBJW-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@@H](OC(=N1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(OC(=N1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with phenylacetic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of (S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.
Scientific Research Applications
(S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Stereochemical Influence
Key structural features of (S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole include:
- Chiral center : (S)-configuration at position 3.
- Substituents : Benzyl (position 5) and phenyl (position 2) groups.
Comparisons with structurally related oxazolines :
| Compound Name | Substituents/Modifications | Stereochemistry | Key Properties/Applications | References |
|---|---|---|---|---|
| (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid | Carboxylic acid at position 5 | (4S,5R) | Bioactivity under toxicological evaluation; distinct metabolic pathways | |
| (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole | Vinyl group at position 2 | (S) | Enhanced reactivity in polymerization; altered enzyme inhibition profiles | |
| (4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) | Bis-oxazoline with ethane bridge | (4R,4'R) | Antifungal activity (MIC 0.03–0.5 µg/mL against Candida albicans) | |
| (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4-phenyl-4,5-dihydrooxazole) | Bis-oxazoline with propane bridge | (4S,4'S) | Antimicrobial activity against Staphylococcus aureus |
Key Observations :
- Stereochemistry : The (S)-configuration in the target compound contrasts with (4R,4'R) or (4S,5R) configurations in analogs, leading to divergent biological target interactions .
- Substituents : Replacing phenyl with vinyl (e.g., in (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole) shifts applications toward materials science due to enhanced polymerizability .
- Bridged Derivatives : Bis-oxazolines (e.g., ethane- or propane-bridged) exhibit amplified bioactivity, likely due to increased rigidity and target-binding affinity .
Antifungal Activity :
- The bis-oxazoline (4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) demonstrates potent antifungal effects (MIC 0.03–0.5 µg/mL), outperforming monomeric analogs like the target compound, which lacks a bridging group .
Antimicrobial and Anticancer Potential:
- (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4-phenyl-4,5-dihydrooxazole) inhibits Staphylococcus aureus via disruption of bacterial membrane proteins, a mechanism less pronounced in the target compound due to its single oxazoline ring .
- Bridged derivatives (e.g., cyclopropane-bridged analogs) show cytotoxic effects in breast cancer cell lines, suggesting that ring strain and substituent bulkiness enhance anticancer activity compared to simpler oxazolines .
Metabolic Stability :
- Pharmacokinetic studies on bis-oxazolines reveal half-lives of ~80 minutes in human liver microsomes, whereas monomeric oxazolines like the target compound may exhibit faster metabolic clearance due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
